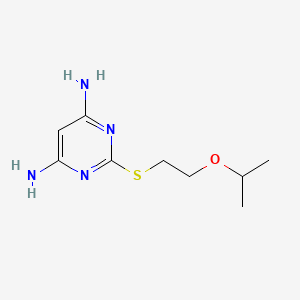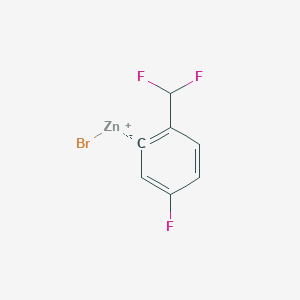
(2-(Difluoromethyl)-5-fluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its ability to introduce difluoromethyl groups into aromatic compounds, which can significantly alter the biological activity and properties of the resulting molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide typically involves the reaction of 2-(difluoromethyl)-5-fluorobromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.50 M solution in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated systems and reactors helps in maintaining the quality and scalability of the production process.
化学反応の分析
Types of Reactions
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl halides or vinyl halides.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include difluoromethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
Chemistry
In chemistry, this compound is used to introduce difluoromethyl groups into aromatic rings, which can enhance the stability and lipophilicity of the resulting molecules. This modification is crucial in the development of new drugs and agrochemicals.
Biology and Medicine
In biological and medicinal research, (2-(difluoromethyl)-5-fluorophenyl)zinc bromide is used to synthesize compounds with potential therapeutic properties. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups makes it a valuable tool in the production of compounds with enhanced properties.
作用機序
The mechanism of action of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide involves the transfer of the difluoromethyl group to an aromatic substrate. This process is typically facilitated by a palladium catalyst, which activates the zinc reagent and promotes the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific substrate and reaction conditions used.
類似化合物との比較
Similar Compounds
(2-(Difluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the additional fluorine atom on the aromatic ring.
(2-(Trifluoromethyl)phenyl)zinc bromide: Contains an additional fluorine atom, making it more electron-withdrawing.
(2-(Difluoromethyl)-4-fluorophenyl)zinc bromide: Similar structure with the fluorine atom in a different position on the aromatic ring.
Uniqueness
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide is unique due to its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The presence of both difluoromethyl and fluorine groups can significantly influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
特性
分子式 |
C7H4BrF3Zn |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
bromozinc(1+);1-(difluoromethyl)-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-6-3-1-5(2-4-6)7(9)10;;/h1,3-4,7H;1H;/q-1;;+2/p-1 |
InChIキー |
UAOCDXHFCSFSGE-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=[C-]C=C1F)C(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


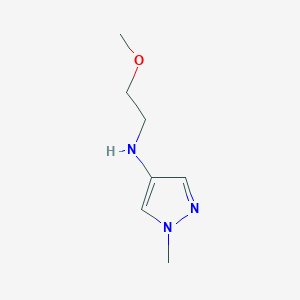
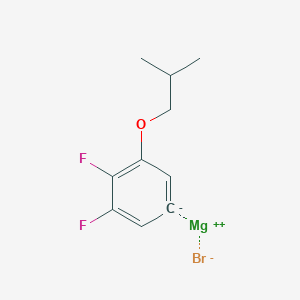
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
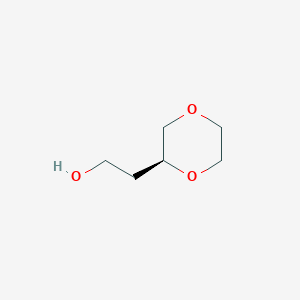

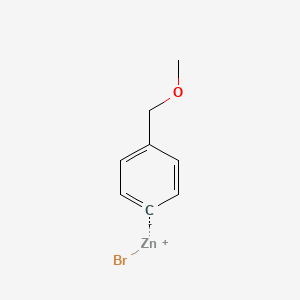
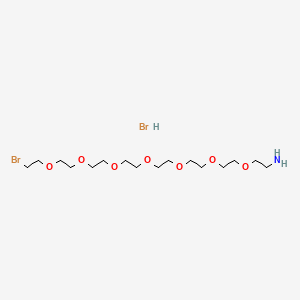
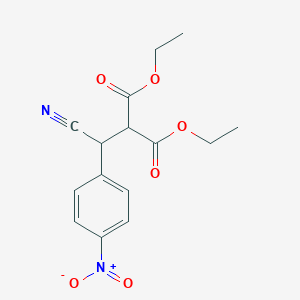
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)

